molecular formula C23H16O4 B12663741 1,8-Dihydroxy-10-(1-oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone CAS No. 162750-58-5

1,8-Dihydroxy-10-(1-oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone

Cat. No.: B12663741
CAS No.: 162750-58-5
M. Wt: 356.4 g/mol
InChI Key: OHOVLBYFGZHAMC-OUKQBFOZSA-N
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Description

1,8-Dihydroxy-10-(1-oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its anthracenone core structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxy-10-(1-oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the anthracenone ring using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-10-(1-oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the anthracenone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for aldol condensation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-10-(1-oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Inhibition of specific enzymes or signaling pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxy-9(10H)-anthracenone: Lacks the phenylpropenyl group.

    10-(1-Oxo-3-phenyl-2-propenyl)-9(10H)-anthracenone: Lacks the hydroxyl groups.

Properties

CAS No.

162750-58-5

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

1,8-dihydroxy-10-[(E)-3-phenylprop-2-enoyl]-10H-anthracen-9-one

InChI

InChI=1S/C23H16O4/c24-17-10-4-8-15-20(19(26)13-12-14-6-2-1-3-7-14)16-9-5-11-18(25)22(16)23(27)21(15)17/h1-13,20,24-25H/b13-12+

InChI Key

OHOVLBYFGZHAMC-OUKQBFOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O

Origin of Product

United States

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